2-(4-fluoro-3-nitrophenyl)propan-2-ol
CAS No.: 1934670-90-2
Cat. No.: VC11496843
Molecular Formula: C9H10FNO3
Molecular Weight: 199.18 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1934670-90-2 |
|---|---|
| Molecular Formula | C9H10FNO3 |
| Molecular Weight | 199.18 g/mol |
| IUPAC Name | 2-(4-fluoro-3-nitrophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H10FNO3/c1-9(2,12)6-3-4-7(10)8(5-6)11(13)14/h3-5,12H,1-2H3 |
| Standard InChI Key | JRATVYBIWIIGSU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=CC(=C(C=C1)F)[N+](=O)[O-])O |
Introduction
2-(4-Fluoro-3-nitrophenyl)propan-2-ol is an organic compound with a molecular formula that has been reported differently across sources. Initially, it was noted as C9H10FNO3, but other sources suggest it might be C7H6FNO, indicating a discrepancy in the molecular structure or formula . This compound features a fluorinated aromatic ring and a secondary alcohol functional group, which significantly influence its chemical properties and biological activity.
Biological Activity
The biological activity of 2-(4-fluoro-3-nitrophenyl)propan-2-ol is largely determined by its structural features. The nitro group may impart antibacterial or anticancer properties, while the fluorine atom enhances metabolic stability and lipophilicity. These characteristics make this compound of interest in medicinal chemistry, particularly as a lead compound for drug development targeting various diseases.
Applications
This compound has various applications across multiple fields:
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Medicinal Chemistry: It is studied for its potential as a lead compound in drug development.
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Biological Research: Its interactions with biological targets are crucial for understanding its potency and selectivity.
Comparison with Similar Compounds
A comparison with similar compounds highlights the unique aspects of 2-(4-fluoro-3-nitrophenyl)propan-2-ol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Fluoro-3-nitrophenol | Nitro group on phenol ring | Stronger hydrogen bonding due to hydroxyl group |
| 1-(4-Fluorophenyl)propan-2-ol | Fluorine on phenyl ring; no nitro group | Different biological activity profile |
| 2-Amino-1-(4-fluoronitrophenyl)ethanol | Amino group instead of hydroxyl | Potentially different pharmacological effects |
Research Findings
Research into the interactions of 2-(4-fluoro-3-nitrophenyl)propan-2-ol with biological targets has shown that its nitro and hydroxyl groups can engage in hydrogen bonding and π-stacking interactions with enzymes and receptors. These interactions are crucial for understanding how modifications to the compound's structure can affect its potency and selectivity in biological systems.
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